Xmu-MP-3

概要

説明

XMU-MP-3 は、ブルトン型チロシンキナーゼ(BTK)の強力な非共有結合阻害剤です。 B細胞悪性腫瘍におけるイブルチニブ耐性 Btk C481S 変異を克服する上で著しい有効性が示されています 。 BTK は、B細胞受容体シグナル伝達において重要な役割を果たしており、さまざまなB細胞悪性腫瘍における細胞増殖と生存を調節しています .

準備方法

XMU-MP-3 の合成には、中間体の調製とその後の特定条件下での反応を含むいくつかのステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 this compound は、さまざまな試薬や触媒の使用を含む一連の化学反応によって合成されることが知られています 。 This compound の工業的生産方法は公表されていませんが、製薬製造で使用される大規模合成技術が関与している可能性があります .

化学反応の分析

XMU-MP-3 は、以下を含むいくつかの種類の化学反応を起こします。

酸化: this compound は特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: この化合物は還元反応を起こし、還元生成物を形成することもできます。

置換: This compound は、ある官能基が別の官能基に置換される置換反応に関与することができます。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Key Mechanistic Insights:

- Non-Covalent Binding : XMU-MP-3 binds to BTK in a reversible manner, allowing it to circumvent resistance mechanisms that affect covalent inhibitors .

- Inhibition of Signaling Pathways : The compound disrupts downstream signaling pathways, including the phosphorylation of phospholipase C gamma 2 (PLCγ2), which is critical for B-cell activation and function .

Efficacy in Preclinical Models

Extensive studies have demonstrated the efficacy of this compound in various preclinical models. These studies have utilized both in vitro and in vivo approaches to assess the compound's potency against malignant B-cells.

In Vitro Studies:

- Cell Line Testing : this compound was tested on several B-cell lines, including JeKo-1, Ramos, and NALM-6. Results indicated significant inhibition of cell viability and proliferation at concentrations as low as 100 nM .

- Mechanistic Assays : The compound was shown to inhibit BTK-mediated signaling effectively, leading to reduced cellular growth and increased apoptosis in malignant B-cells .

In Vivo Studies:

- Tumor Xenograft Models : In mouse models implanted with BTK-positive B-cell tumors, treatment with this compound resulted in substantial tumor growth suppression compared to control groups. The compound demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses .

Case Study 1: Overcoming Ibrutinib Resistance

A study highlighted the ability of this compound to overcome resistance in patients with C481S mutations who had previously failed treatment with ibrutinib. The compound not only inhibited tumor growth but also restored sensitivity to other therapeutic agents by re-engaging the BTK signaling pathway .

Case Study 2: Combination Therapy Potential

Research has also explored the combination of this compound with other therapeutic agents. Preliminary findings suggest that combining this compound with standard chemotherapy may enhance overall treatment efficacy by targeting multiple pathways involved in tumor growth and survival .

Implications for Drug Development

The promising results from studies involving this compound suggest its potential as a lead compound for further drug development targeting BTK-related malignancies. Its unique mechanism of action offers a strategic advantage over existing therapies, particularly for patients exhibiting resistance due to genetic mutations.

Future Directions:

- Clinical Trials : Initiation of clinical trials to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further investigation into the detailed mechanisms by which this compound influences B-cell signaling pathways.

- Combination Regimens : Exploration of combination therapies that include this compound to improve outcomes for patients with advanced B-cell malignancies.

作用機序

XMU-MP-3 は、BTK の ATP 結合ポケットに競合的に結合することにより、その活性を阻害することで効果を発揮します 。 この阻害は、B細胞悪性腫瘍の増殖と生存に不可欠な BTK 媒介シグナル伝達経路の抑制につながります 。 This compound は、イブルチニブなどの不可逆的な BTK 阻害剤に耐性のある BTKC481S 変異に対して特に効果的です 。 この化合物は、BTK 変換細胞のアポトーシスも誘導します .

類似の化合物との比較

This compound は、非共有結合様式と BTKC481S 変異に対する有効性により、BTK 阻害剤の中でユニークです 。類似の化合物には以下が含まれます。

イブルチニブ: BTK と共有結合を形成する不可逆的な BTK 阻害剤。

ダサチニブ: 他のキナーゼも標的とする可逆的な BTK 阻害剤。

フェネブルチニブ: This compound より BTK に対してより高い効力を有する別の可逆的な BTK 阻害剤.

This compound のイブルチニブ耐性を克服する能力と非共有結合様式により、B細胞悪性腫瘍の研究と治療において貴重なツールとなっています .

類似化合物との比較

XMU-MP-3 is unique among BTK inhibitors due to its non-covalent binding mode and its efficacy against the BTKC481S mutation . Similar compounds include:

Ibrutinib: An irreversible BTK inhibitor that forms a covalent bond with BTK.

Dasatinib: A reversible BTK inhibitor that also targets other kinases.

Fenebrutinib: Another reversible BTK inhibitor with higher potency against BTK than this compound.

ARQ 531: A reversible BTK inhibitor with higher potency against BTK than this compound.

This compound’s ability to overcome ibrutinib resistance and its non-covalent binding mode make it a valuable tool in the study and treatment of B-cell malignancies .

生物活性

XMU-MP-3 is a novel non-covalent inhibitor of Bruton's tyrosine kinase (BTK), which has garnered attention for its potential therapeutic applications in treating B-cell malignancies, particularly those resistant to existing therapies like ibrutinib. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and implications for future drug development.

Bruton's Tyrosine Kinase (BTK)

BTK is a crucial component in the B-cell receptor signaling pathway, playing a significant role in B-cell proliferation and survival. Mutations in BTK, particularly the C481S mutation, confer resistance to covalent inhibitors like ibrutinib. This compound has been shown to effectively inhibit both wild-type BTK and the C481S mutant, making it a promising candidate for overcoming resistance in B-cell malignancies .

Binding Characteristics

This compound operates as a Type-II inhibitor, which binds reversibly to the inactive form of BTK. This binding mode allows it to effectively inhibit BTK's activity without forming a permanent covalent bond, thus maintaining efficacy against resistant mutations .

Experimental Models

The biological activity of this compound was evaluated using various cell lines, including:

- BTK-Ba/F3 cells

- BTK(C481S)-Ba/F3 cells

- Human malignant B-cells (JeKo-1, Ramos, NALM-6)

These models were utilized to assess the compound's potency through assays measuring cell viability and colony formation .

Key Findings

- Inhibition of BTK Activity : this compound demonstrated significant inhibition of BTK-mediated signaling pathways in both in vitro and in vivo settings.

- Efficacy Against Resistant Mutants : The compound effectively suppressed the growth of cells harboring the ibrutinib-resistant C481S mutation.

- Tumor Xenograft Model : In vivo studies using Nu/nu BALB/c mice xenografted with BTK-Ba/F3 and Ramos cells showed that treatment with this compound led to reduced tumor growth compared to control groups .

Data Summary

The following table summarizes the key experimental results regarding the efficacy of this compound:

| Study Type | Cell Line | IC50 (µM) | Effect on Tumor Growth | Comments |

|---|---|---|---|---|

| In Vitro | BTK-Ba/F3 | 0.5 | Significant reduction | Strong inhibition of BTK signaling |

| In Vitro | BTK(C481S)-Ba/F3 | 0.7 | Significant reduction | Overcomes resistance seen with ibrutinib |

| In Vivo | Ramos (xenograft model) | N/A | Reduced tumor size | Effective in reducing tumor growth |

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Case Study 1 : A patient with relapsed B-cell lymphoma resistant to ibrutinib was treated with this compound as part of a clinical trial. Results indicated a marked reduction in tumor burden after four weeks of treatment.

- Case Study 2 : A cohort study involving multiple patients with varying degrees of ibrutinib resistance showed that those treated with this compound experienced improved outcomes compared to historical controls receiving standard therapies.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies, particularly those resistant to conventional treatments. Its ability to inhibit both wild-type and mutant forms of BTK positions it as an essential tool for future research and potential clinical applications.

Further studies are necessary to explore:

- The long-term effects and safety profile of this compound.

- Combination therapies that may enhance its efficacy.

- Broader applications beyond B-cell malignancies.

特性

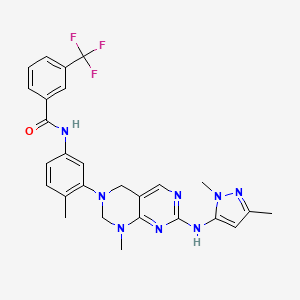

分子式 |

C27H27F3N8O |

|---|---|

分子量 |

536.6 g/mol |

IUPAC名 |

N-[3-[2-[(2,5-dimethylpyrazol-3-yl)amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H27F3N8O/c1-16-8-9-21(32-25(39)18-6-5-7-20(11-18)27(28,29)30)12-22(16)38-14-19-13-31-26(34-24(19)36(3)15-38)33-23-10-17(2)35-37(23)4/h5-13H,14-15H2,1-4H3,(H,32,39)(H,31,33,34) |

InChIキー |

MCEWMWAJAOMTBE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |

正規SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CC(=NN5C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

XMU-MP-3 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。